6-Methoxyluteolin 7-rhamnoside
Description
Key Differences:
- Methoxy vs. Hydroxyl at C6 : The methoxy group in 6-methoxyluteolin enhances lipophilicity (LogP ≈ 0.79) compared to 6-hydroxyluteolin (LogP ≈ -0.32) .
- Glycosylation Impact : The rhamnose unit at C7 increases molecular polarity, improving water solubility (1.41 g/L) relative to non-glycosylated nepetin (0.08 g/L) .
- Stereochemical Specificity : The α-L-rhamnose configuration differentiates it from β-linked analogs, affecting enzymatic hydrolysis rates and receptor binding .
This structural diversity underscores the compound’s role as a specialized metabolite in plants, often associated with UV protection and pathogen defense .
Properties
CAS No. |
35682-55-4 |
|---|---|
Molecular Formula |
C22H22O11 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-8-17(26)19(28)20(29)22(31-8)33-15-7-14-16(18(27)21(15)30-2)12(25)6-13(32-14)9-3-4-10(23)11(24)5-9/h3-8,17,19-20,22-24,26-29H,1-2H3/t8-,17-,19+,20+,22-/m0/s1 |
InChI Key |
UXCXDWDJBSJZOU-CKPDRDNLSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)OC)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)OC)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of 6-Methoxyluteolin 7-Rhamnoside and Analogues
Key Differences :
- Substitution at C6 : The methoxy group in 6-methoxyluteolin derivatives enhances lipophilicity compared to hydroxylated analogues like 6-hydroxyluteolin, influencing bioavailability and membrane permeability .
- Glycosylation Type: Rhamnosides (e.g., this compound) exhibit distinct metabolic stability compared to glucosides or glucuronides due to enzymatic specificity for sugar cleavage .
Bioactivity Comparison
Mechanistic Insights :
- 6-Hydroxyluteolin derivatives exhibit stronger antioxidant activity due to the free hydroxyl group at C6, enhancing radical scavenging .
Q & A
Q. How can researchers confirm the identity of 6-Methoxyluteolin 7-rhamnoside in plant extracts?
Methodological Answer: To confirm the compound’s identity, use a combination of chromatographic and spectroscopic techniques:
- High-Performance Liquid Chromatography (HPLC): Compare retention times with authenticated standards under identical conditions (e.g., C18 column, methanol-water gradient) .
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify structural features, such as the rhamnosyl moiety (δ ~1.2 ppm for rhamnose methyl protons) and methoxy group (δ ~3.8 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight (MW = 624 g/mol) via ESI-MS or MALDI-TOF, observing the [M+H] peak at m/z 625 .
Q. What are the solubility and optimal storage conditions for this compound?
Methodological Answer:
- Solubility: Prepare stock solutions in methanol (≥95% purity) due to limited aqueous solubility. For in vitro assays, dilute in DMF or PBS (pH 7.4) to working concentrations (e.g., 1–50 μM) .
- Reference Solubility Data:
| Solvent | Solubility (mg/mL) |
|---|---|
| Methanol | 10–15 |
| Water | <0.1 |
| DMF | 5–10 |
Q. What natural sources are validated for isolating this compound?
Methodological Answer: The compound is predominantly found in seeds of Rhaponticum uniflorum (syn. Leuzea uniflora). Use the following extraction protocol:
- Plant Material: Dry seeds (50 g) ground to 60-mesh powder.
- Extraction: Reflux with 70% ethanol (3 × 500 mL) at 60°C for 2 hours.
- Purification: Fractionate via silica gel chromatography (ethyl acetate:methanol:HO, 10:1:0.5) and validate purity (>95%) with HPLC .
Advanced Research Questions
Q. What experimental designs are used to study the inhibitory effects of this compound on histamine release?
Methodological Answer:
- Cell Model: Use human basophilic KU812F cells sensitized with anti-FcεRI α chain antibodies (e.g., CRA-1) .
- Dose-Response Analysis: Pre-treat cells with this compound (1–100 μM) for 1 hour, then stimulate with calcium ionophores (e.g., A23187).
- Measurement:
- Mechanistic Validation: Perform RT-PCR and flow cytometry to confirm FcεRI α chain downregulation .
Q. How should researchers address contradictory data on the compound’s bioactivity across studies?
Methodological Answer:
Q. What strategies are recommended to investigate synergistic effects with other flavonoids?
Methodological Answer:
- Combination Screening: Co-administer this compound with structurally related compounds (e.g., luteolin 7-O-glucoside or nepetin) at suboptimal doses (e.g., 10 μM each).
- Assay Design: Use isobolographic analysis to quantify synergy (Combination Index <1) in anti-inflammatory or antioxidant models .
- Omics Integration: Perform RNA-seq or metabolomics to identify pathways enhanced by co-treatment (e.g., Nrf2 activation) .
Q. Tables for Reference
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHO | |
| Molecular Weight | 624 g/mol | |
| Melting Point | 262–264°C | |
| UV-Vis | 270, 340 nm |
Q. Table 2. Common Experimental Models for Bioactivity Studies
| Model | Application | Key Outcome Measure |
|---|---|---|
| KU812F cells | Histamine release inhibition | FcεRI α chain expression |
| RAW264.7 macrophages | Anti-inflammatory activity | TNF-α/IL-6 secretion |
| Zebrafish larvae | Antioxidant screening | ROS quantification |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
